REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([C:9](O)=O)[C:5](C)=[N:6][CH:7]=1.C1C(=O)[N:16](Br)[C:14](=O)[CH2:13]1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[O-]CC>C(O)C.N1C=CC=CC=1>[N:16]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:7][N:6]=2)[CH:9]=[CH:13][CH:14]=1
|
Name
|
5-Hydroxy-[1,7]naphthyridine-6-carboxamides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
heterocycle
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=NC1)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
ethyl 2-N-toluenesulfonylaminoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 5-hydroxy--[1,7]naphthyridine ring synthesis (Just
|
Type
|
CUSTOM
|
Details
|
to provide P.3
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |